molecular formula C9H6ClF2NO B7868862 3-Chloro-4-(2,2-difluoroethoxy)benzonitrile

3-Chloro-4-(2,2-difluoroethoxy)benzonitrile

Cat. No.: B7868862
M. Wt: 217.60 g/mol
InChI Key: XENZYSIODXJMIY-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,2-difluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H6ClF2NO. It is a derivative of benzonitrile, featuring a chloro group at the 3-position and a difluoroethoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,2-difluoroethoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Chlorobenzonitrile+2,2-DifluoroethanolBase, RefluxThis compound\text{3-Chlorobenzonitrile} + \text{2,2-Difluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Chlorobenzonitrile+2,2-DifluoroethanolBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of solvents and reagents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,2-difluoroethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Scientific Research Applications

3-Chloro-4-(2,2-difluoroethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,2-difluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzonitrile: Lacks the difluoroethoxy group, making it less versatile in certain reactions.

    4-(2,2-Difluoroethoxy)benzonitrile: Lacks the chloro group, which can affect its reactivity and applications.

Uniqueness

3-Chloro-4-(2,2-difluoroethoxy)benzonitrile is unique due to the presence of both chloro and difluoroethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential bioactivity. The compound’s versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-chloro-4-(2,2-difluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2NO/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-3,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENZYSIODXJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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